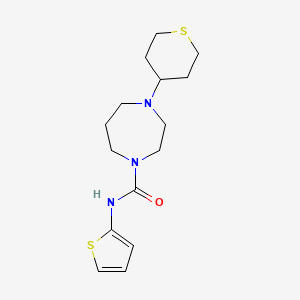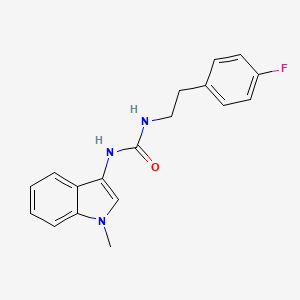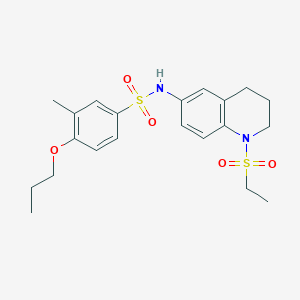
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex chemical compound featuring both sulfonamide and tetrahydroquinoline functional groups. This combination is interesting because these structures are significant in many pharmacologically active molecules.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically starts with the derivatization of quinoline through tetrahydrogenation, followed by the introduction of an ethylsulfonyl group at the 1-position. The 6-position on the tetrahydroquinoline is then functionalized with a benzenesulfonamide group which is itself substituted with methyl and propoxy groups.
Industrial production methods: Typically, industrial methods would optimize for scalability. Catalysts and solvents are chosen to maximize yield while minimizing reaction times. Often, this means employing phase-transfer catalysis or using microwave-assisted synthesis to accelerate reaction rates.
Chemical Reactions Analysis
Types of reactions it undergoes: The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions: These reactions typically require reagents such as potassium permanganate or sodium borohydride for oxidation and reduction respectively. Substitution reactions might use halogenating agents like thionyl chloride or nucleophiles in organic solvents.
Major products formed: Oxidation can lead to sulfone formation, reduction to amine derivates, and substitution reactions can introduce various other functional groups depending on the nucleophiles or electrophiles used.
Scientific Research Applications
Use in chemistry: The compound is utilized in synthetic organic chemistry as a precursor for other complex molecules.
Use in biology:
Use in medicine: Given the sulfonamide group, it might exhibit antibacterial properties, and the tetrahydroquinoline structure suggests potential in neuroscience research.
Use in industry: This compound could be significant in the development of new materials or catalysis agents.
Mechanism of Action
Mechanism: The sulfonamide group can inhibit bacterial enzyme activity by mimicking para-aminobenzoic acid, a substrate for folic acid synthesis.
Molecular targets and pathways: The specific targets might be dihydropteroate synthase in bacteria or other enzymes in humans that are modulated by the tetrahydroquinoline structure.
Comparison with Similar Compounds
Comparison: Compared to compounds like sulfanilamide, this compound features additional functional groups which might provide broader applications and increased efficacy.
Similar compounds: Other sulfonamides, such as sulfamethoxazole or tetrahydroquinoline derivatives like tacrine, though each lacks the combined structural features of the described compound.
Hopefully, this deep dive into the world of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide ignites some of your curiosity!
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-28-21-11-9-19(14-16(21)3)30(26,27)22-18-8-10-20-17(15-18)7-6-12-23(20)29(24,25)5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBACHGGLUWBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2453076.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)
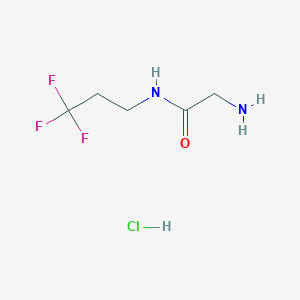
![N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2453082.png)
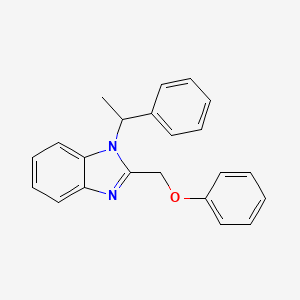
![2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2453084.png)
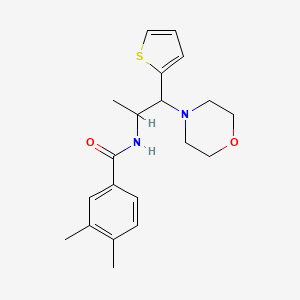
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453088.png)
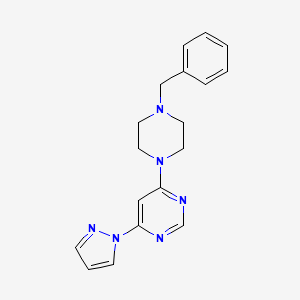
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2453091.png)
